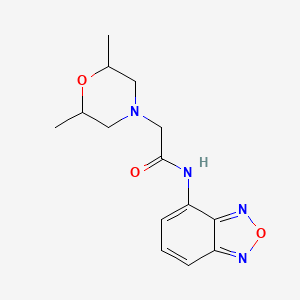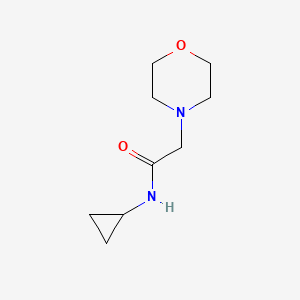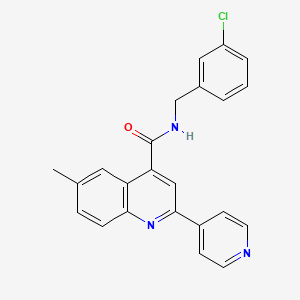![molecular formula C18H16FN3O4 B10972450 3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10972450.png)
3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a pyrazole ring, a fluorobenzyl group, and an oxabicycloheptene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach starts with the Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate to form a bicyclic intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring and fluorobenzyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester: A related compound with a similar bicyclic structure but different functional groups.
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another compound with a similar core structure used in various synthetic applications.
Uniqueness
The uniqueness of 3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its combination of a pyrazole ring, a fluorobenzyl group, and an oxabicycloheptene framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C18H16FN3O4 |
|---|---|
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
3-[[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H16FN3O4/c19-11-3-1-10(2-4-11)9-22-8-7-14(21-22)20-17(23)15-12-5-6-13(26-12)16(15)18(24)25/h1-8,12-13,15-16H,9H2,(H,24,25)(H,20,21,23) |
InChI-Schlüssel |
IPAVQMVJBOUHJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(C(C1O2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[(2,4-difluorophenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10972379.png)

![N-(4-methylbenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10972395.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972405.png)
![N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B10972414.png)

![4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10972425.png)
![N-(4-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10972427.png)
![cyclohexyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10972428.png)
![N-(5-chloropyridin-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10972433.png)


![6-Tert-butyl-2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10972444.png)

